4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile
CAS No.:
Cat. No.: VC13766288
Molecular Formula: C12H8F3N3
Molecular Weight: 251.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F3N3 |
|---|---|
| Molecular Weight | 251.21 g/mol |
| IUPAC Name | 4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile |
| Standard InChI | InChI=1S/C12H8F3N3/c1-18-7-10(12(13,14)15)17-11(18)9-4-2-8(6-16)3-5-9/h2-5,7H,1H3 |
| Standard InChI Key | XTSXCDBLOZIKDY-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=C1C2=CC=C(C=C2)C#N)C(F)(F)F |
| Canonical SMILES | CN1C=C(N=C1C2=CC=C(C=C2)C#N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS RN | 98298-45-4 | |
| Molecular Formula | C₁₂H₈F₃N₃ | |
| Molecular Weight | 251.21 g/mol | |
| Purity | 95% | |
| MDL Number | MFCD34181775 |
Structural Analysis
The imidazole ring’s 1-position is methyl-substituted, while the 4-position bears a trifluoromethyl group. This electron-withdrawing group enhances the ring’s stability and influences reactivity. The benzonitrile moiety contributes to the compound’s polarity, making it soluble in polar aprotic solvents, though explicit solubility data remain unpublished .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthesis protocols are proprietary, analogous compounds (e.g., 3-fluoro-4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile ) suggest routes involving:
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Cyclocondensation: Formation of the imidazole ring via cyclization of α-amino ketones or amidines with trifluoromethylating agents.
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Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the benzonitrile group to preformed imidazole intermediates .
Table 2: Hypothetical Reaction Steps
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Imidazole ring formation | CF₃COCl, NH₃, CH₃NH₂ |
| 2 | Nitrile introduction | CuCN, aryl halide coupling |
Physicochemical Properties
Thermal and Spectral Characteristics
No experimental data on melting/boiling points or spectral fingerprints (IR, NMR) are available. Comparisons to similar compounds (e.g., 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]benzonitrile, CAS 651326-28-2 ) suggest:
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Melting Point: ~150–200°C (estimated for solid-state stability).
Applications in Research and Industry
Materials Science
The trifluoromethyl group’s electronegativity and lipophilicity make this compound a candidate for:
Future Directions and Research Gaps
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Synthetic Optimization: Develop scalable, low-cost routes.
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Property Profiling: Experimental determination of solubility, stability, and toxicity.
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Application Trials: Explore catalytic or electronic applications beyond current scope.
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